![molecular formula C8H8Cl2N2S B1202115 Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- CAS No. 27806-81-1](/img/structure/B1202115.png)
Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl-
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Description
Molecular Structure Analysis
The molecular structure of “2,6-Dichlorophenyl isothiocyanate” and “2,6-Dichlorophenyl isocyanate” can be viewed using Java or Javascript . A study on the crystal structure and Hirshfeld surface analysis of a related compound, (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine, was also found .Chemical Reactions Analysis
There is a study on the Staudinger reaction using 2,6-dichlorophenyl azide derivatives for robust aza-ylide formation applicable to bioconjugation in living cells . This might provide some insights into the chemical reactions involving compounds with the 2,6-dichlorophenyl moiety.Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Dichlorophenyl isothiocyanate” and “2,6-Dichlorophenyl isocyanate” are available . For instance, “2,6-Dichlorophenyl isothiocyanate” has a molecular weight of 204.076 .Safety and Hazards
The safety data sheet for “2,6-Dichlorophenyl isocyanate” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, in contact with skin, or if inhaled. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause skin irritation and serious eye irritation .
properties
IUPAC Name |
methyl N'-(2,6-dichlorophenyl)carbamimidothioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2S/c1-13-8(11)12-7-5(9)3-2-4-6(7)10/h2-4H,1H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNWSWDAHZQGRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC1=C(C=CC=C1Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- | |
CAS RN |
27806-81-1 |
Source
|
Record name | 2,6-Dichlorobenzylthiopseudourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027806811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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